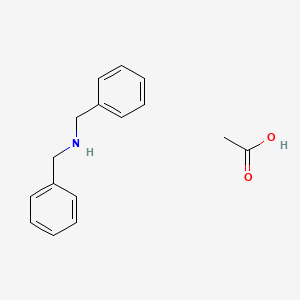

Dibenzylamine acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

72088-84-7 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

acetic acid;N-benzyl-1-phenylmethanamine |

InChI |

InChI=1S/C14H15N.C2H4O2/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;1-2(3)4/h1-10,15H,11-12H2;1H3,(H,3,4) |

InChI Key |

MTZKXRGZXUJKIU-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Other CAS No. |

72088-84-7 |

Related CAS |

103-49-1 (Parent) |

Synonyms |

dibenzylamine dibenzylamine acetate dibenzylamine hydrochloride iminodibenzyl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Dibenzylamine and Its Acetate Salt

Electrochemical Synthetic Routes to Dibenzylamine (B1670424) and Derivatives

Electrochemical methods offer a promising and sustainable alternative to traditional synthetic routes, often utilizing renewable electricity and minimizing the use of harsh reagents. caltech.edu

Reductive Amination Approaches

Electrochemical reductive amination represents a key strategy for amine synthesis. This approach can be categorized into inner-sphere and outer-sphere routes. The inner-sphere route, which involves heterogeneous electrocatalysts, is particularly advantageous as it allows for greater control over selectivity. caltech.edu

A notable example is the synthesis of benzylamine (B48309) from benzaldehyde (B42025) and ammonia (B1221849). In this process, an imine is formed and subsequently hydrogenated on a silver electrocatalyst. This reaction proceeds under ambient conditions in methanol (B129727), achieving a Faradaic efficiency of approximately 80% towards the primary amine. caltech.edu The rate-determining step on the silver catalyst is the initial electron transfer to the imine. caltech.edu While this specific example focuses on benzylamine, the principles are applicable to the synthesis of secondary amines like dibenzylamine, where benzylamine would react with another molecule of benzaldehyde and be subsequently reduced.

Recent advancements have also demonstrated a metal-free and external-reductant-free electrochemical protocol for reductive amination between aldehydes and amines in an undivided cell at room temperature. rsc.org In this system, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a hydrogen donor. rsc.org

The electrochemical synthesis of benzyl-tert-butylamine from benzyl (B1604629) alcohol highlights a paired electrolysis strategy. rsc.org This method integrates the oxidation of benzyl alcohol to benzaldehyde at a nickel oxyhydroxide (NiOOH) anode with the reductive amination of the in-situ generated benzaldehyde at a silver cathode. rsc.org This approach avoids the need for high-pressure hydrogen gas or precious metal catalysts often used in conventional methods. rsc.org

| Catalyst | Reactants | Product | Faradaic Efficiency (%) | Conditions |

| Silver | Benzaldehyde, Ammonia | Benzylamine | ~80 | Ambient, Methanol |

| Nickel oxyhydroxide (anode) / Silver (cathode) | Benzyl alcohol, tert-Butylamine | Benzyl-tert-butylamine | 39 (for amine) | Ambient |

| Metal-free | Aldehydes, Amines | Secondary Amines | Moderate-to-high yields | Room temperature, DMSO |

Oxidative Dimerization and Subsequent Reduction Pathways

Oxidative dimerization of primary amines can lead to the formation of imines, which can then be reduced to secondary amines. Polyoxometalates (POMs) have been investigated as photocatalysts for the oxidative dimerization of amines. rsc.org These anionic metal oxide clusters can be reversibly interconverted between multiple redox states, making them effective electron and proton reservoirs. rsc.org

For instance, the photooxidative dimerization of benzylamine can be catalyzed by POMs under an oxygen atmosphere, leading to the formation of N-benzylidene-1-phenylmethanamine. rsc.org The reaction proceeds via the formation of an aminium radical cation after the amine is oxidized by the photoexcited POM. rsc.org Molecular oxygen is crucial for the catalytic turnover. rsc.org Subsequent reduction of the resulting imine would yield dibenzylamine.

Another example involves the aerobic oxidation of benzylamine to benzylimine, which can then be hydrolyzed to benzaldehyde. rsc.org This process highlights a potential side reaction but also a pathway that, if controlled, could lead to the desired imine for subsequent reduction.

Classical and Modern Synthetic Approaches to Dibenzylamine Analogues

Traditional methods for preparing dibenzylamine often involve the hydrogenation of benzaldehyde in the presence of ammonia and a palladium-based catalyst. google.com One patented process describes the hydrogenation of benzaldehyde with a palladium-carbon catalyst in the presence of a small amount of a solvent or dispersion medium, such as water. google.com This method boasts high selectivity and complete conversion of benzaldehyde in a relatively short reaction time. google.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com

Another classical approach is the Benzyl Chloride method, where benzyl chloride is condensed with aniline (B41778) using iodine as a catalyst to produce dibenzylamine. google.com This method, however, also generates a significant amount of tribenzylamine (B1683019) as a byproduct. google.com

Modern synthetic strategies often focus on developing more efficient and selective catalytic systems. For example, a method for preparing dibenzylamine using benzaldehyde and ammonia with a catalyst comprising palladium and a cocatalyst such as Ni, Ru, Os, Ir, Cu, or Sn on a carrier like TiO2, SiO2, CeO2, or SnO2 has been developed. google.com This approach aims to prolong the catalyst's service life and increase the yield of dibenzylamine. google.com

The synthesis of N-heterocyclic carbene (NHC) precursors, which are important in various catalytic reactions, sometimes involves bulky aniline derivatives. beilstein-journals.org The synthesis of these anilines can be achieved through Friedel-Crafts alkylation under solvent-free conditions. beilstein-journals.org

Furthermore, three-component condensation reactions, known as A³ coupling, provide a modern route to propargylamine (B41283) adducts. researchgate.net This involves the reaction of dibenzylamine, an aldehyde, and phenylacetylene, often catalyzed by a gold catalyst like chloroauric acid (HAuCl4). researchgate.net

Green Chemistry Principles in Dibenzylamine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. du.ac.in Key principles applicable to dibenzylamine synthesis include waste prevention, atom economy, and the use of catalysis. acs.org

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org For example, a reaction with 100% atom economy has no wasted atoms. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are highly selective and can be used in small amounts, minimizing waste. acs.org The use of catalysts like palladium on carbon in the synthesis of dibenzylamine aligns with this principle. google.com

Use of Renewable Feedstocks : Utilizing renewable starting materials, such as those derived from plants, is a core concept of green chemistry. du.ac.in

Energy Efficiency : Synthetic methods should be designed to minimize energy requirements by, for example, being conducted at ambient temperature and pressure. du.ac.in

Reduction of Derivatives : Unnecessary derivatization steps should be avoided as they require additional reagents and can generate waste. acs.org

In the context of dibenzylamine synthesis, employing electrochemical methods that operate at ambient conditions and use electricity from renewable sources is a significant step towards greener processes. caltech.edu The use of water as a solvent in the hydrogenation of benzaldehyde is another example of applying green chemistry principles. google.com

Strategies for the Preparation of Dibenzylamine Acetate (B1210297) from Precursors

The preparation of dibenzylamine acetate from its precursors is typically a straightforward acid-base reaction. Dibenzylamine, being a base, will react with acetic acid, an acid, to form the corresponding salt, this compound.

The general procedure would involve dissolving dibenzylamine in a suitable solvent. A stoichiometric amount of acetic acid, also dissolved in a suitable solvent, would then be added to the dibenzylamine solution. The reaction is typically exothermic and may require cooling. The resulting this compound salt can then be isolated by precipitation, filtration, and subsequent drying. The choice of solvent is crucial to ensure the precipitation of the salt.

Reactivity and Reaction Mechanisms of the Dibenzylamine Moiety

Carbanion Intermediates in α-Substitution Reactions of Dibenzylamine (B1670424) Derivatives

A method has been developed for introducing a variety of substituents to the position alpha to the nitrogen atom of dibenzylamine. cdnsciencepub.com This is achieved by generating a carbanion intermediate from either the nitroso or benzoyl derivative of dibenzylamine using a strong base like lithium diisopropylamide (LDA). cdnsciencepub.comcdnsciencepub.com This carbanion is a potent nucleophile, capable of reacting with various electrophiles. cdnsciencepub.comcdnsciencepub.com

Reactivity with Alkyl Halides

The carbanion generated from N-nitrosodibenzylamine or N-benzoyldibenzylamine readily reacts with alkyl halides, leading to α-substitution products in high yields, typically ranging from 66% to 99%. cdnsciencepub.comcdnsciencepub.com For instance, the reaction with methyl iodide proceeds efficiently, resulting in the methylation of the dibenzylamine derivative. cdnsciencepub.com The success of this alkylation highlights the synthetic utility of these carbanion intermediates for forming new carbon-carbon bonds at the α-position of a secondary amine. libretexts.org This method provides a novel approach to the α-functionalization of secondary amines. cdnsciencepub.com

| Starting Material | Electrophile | Product | Yield (%) |

| N-nitrosodibenzylamine | Methyl iodide | α-Methyldibenzylamine (after cleavage) | 91 |

| N-benzoyldibenzylamine | Methyl iodide | α-Methyl-N-benzoyldibenzylamine | 90 |

| N-nitrosodibenzylamine | n-Butyl iodide | α-n-Butyldibenzylamine (after cleavage) | 85 |

| N-nitrosodibenzylamine | Benzyl (B1604629) chloride | α-Benzyldibenzylamine (after cleavage) | 75 |

| Data sourced from multiple experiments described in the literature. cdnsciencepub.com |

Reactions with Carbonyl Compounds

The carbanion derived from dibenzylamine derivatives also exhibits nucleophilic reactivity towards carbonyl compounds, such as aldehydes and ketones. cdnsciencepub.comcdnsciencepub.com This reaction provides a pathway to α-hydroxyalkyl derivatives of dibenzylamine. The addition of the carbanion to the electrophilic carbon of the carbonyl group forms a new carbon-carbon bond, and subsequent workup yields the alcohol product. nih.gov For example, reaction with benzaldehyde (B42025) yields the corresponding α-(hydroxy(phenyl)methyl)dibenzylamine derivative. cdnsciencepub.com This demonstrates the versatility of the carbanion intermediate in forming bonds with different types of electrophiles. cdnsciencepub.com

| Starting Material | Carbonyl Compound | Product | Yield (%) |

| N-nitrosodibenzylamine | Benzaldehyde | α-(Hydroxy(phenyl)methyl)dibenzylamine (after cleavage) | 80 |

| N-nitrosodibenzylamine | Acetone (B3395972) | α-(1-Hydroxy-1-methylethyl)dibenzylamine (after cleavage) | 70 |

| N-benzoyldibenzylamine | Benzaldehyde | N-Benzoyl-α-(hydroxy(phenyl)methyl)dibenzylamine | 78 |

| Data represents typical yields from reactions between dibenzylamine-derived carbanions and carbonyl compounds. cdnsciencepub.com |

Nitrosative Cleavage of Tertiary Amines Involving Dibenzylamine

Tertiary amines, including those with a dibenzyl moiety, can undergo nitrosative cleavage when treated with nitrous acid. researchgate.netresearchgate.netamericanpharmaceuticalreview.com This reaction involves the dealkylation of the tertiary amine to produce a secondary nitrosamine (B1359907) and a carbonyl compound. researchgate.netsci-hub.se In the case of tribenzylamine (B1683019), reaction with nitrous acid yields N-nitrosodibenzylamine and benzaldehyde. researchgate.net The mechanism is believed to involve the oxidation of the amine to an amine radical cation by the nitrosating agent, followed by hydrogen atom abstraction to form an iminium ion, which then breaks down. researchgate.netnih.gov The susceptibility of a tertiary amine to this cleavage is influenced by steric factors; bulkier groups on the nitrogen are generally cleaved less readily. sci-hub.se

Michael Addition Reactions and Stereoselectivity Studies

Dibenzylamine and its derivatives participate in Michael addition reactions, which involve the 1,4-conjugate addition of the amine nucleophile to α,β-unsaturated carbonyl compounds. beilstein-journals.orgmdpi.com This reaction is a fundamental method for carbon-nitrogen bond formation. mdpi.com

Investigation of Reaction Pathways and Zwitterionic Intermediates

The mechanism of the aza-Michael addition can proceed through different pathways. rsc.org The reaction begins with the nucleophilic attack of the amine on the β-carbon of the activated alkene, which can lead to the formation of a zwitterionic intermediate. rsc.orgacs.org This intermediate then undergoes a proton transfer to yield the final adduct. rsc.org Theoretical studies suggest that the formation of the C-N bond can be the rate-determining step, leading to a zwitterionic intermediate. rsc.org The stability and evolution of this intermediate are crucial in determining the reaction outcome. mdpi.com In some cases, the reaction may involve an ionic liquid catalyst that facilitates the process by interacting with the amine through hydrogen bonding. rsc.org

Control of Stereoselectivity in Michael Additions

Controlling the stereochemistry of Michael additions is a significant area of research. numberanalytics.com In the context of dibenzylamine additions, stereoselectivity can be influenced by several factors, including the use of chiral auxiliaries, chiral catalysts, or by the inherent chirality of the substrates. beilstein-journals.orgnumberanalytics.com For example, the Michael addition of dibenzylamine to a homochiral methylenebutanedioate showed that the diastereoselectivity of the reaction is dependent on the solvent, with protic solvents like methanol (B129727) favoring one diastereomer and aprotic solvents like tetrahydrofuran (B95107) favoring the other. rsc.org Similarly, the addition of dibenzylamine to chiral α,β-unsaturated esters derived from natural products like (S)-(−)-perillaldehyde resulted in diastereomeric β-amino esters with moderate stereospecificity. beilstein-journals.orgresearchgate.net The use of a chiral amine, such as (R)-N-benzyl-N-α-methylbenzylamine, in place of dibenzylamine, can lead to excellent stereoselectivity in the conjugate addition. beilstein-journals.org

| Michael Acceptor | Amine | Solvent | Diastereomeric Excess (de) |

| Homochiral methylenebutanedioate | Benzylamine (B48309) | Methanol | 88% |

| Homochiral methylenebutanedioate | Benzylamine | Tetrahydrofuran | 40% |

| (+)-tert-butyl perillate | Dibenzylamine | THF | Moderate (76:17:6:1 ratio) |

| (+)-tert-butyl perillate | (R)-N-benzyl-N-α-methylbenzylamine | THF | >99% |

| This table summarizes findings on stereoselectivity in Michael additions involving benzylamines. beilstein-journals.orgrsc.org |

C-H Activation and Functionalization Studies

The activation and subsequent functionalization of otherwise inert C-H bonds in benzylamine derivatives represent a significant area of research in organic synthesis. These strategies offer a more atom-economical approach to creating complex molecules.

The direct ortho-alkenylation of benzylamines has been achieved through transition metal catalysis. An iridium-catalyzed method utilizes a pentafluorobenzoyl (PFB) directing group to facilitate the oxidative alkenylation of benzylamines with ethyl acrylate (B77674). acs.org This directing group is crucial as it prevents the product from undergoing cyclization via an aza-Michael addition. acs.org

The proposed mechanism for this transformation involves several key steps: acs.org

Coordination of the amide nitrogen of the PFB-protected benzylamine to the iridium catalyst, IrCp*(OAc)₂.

N-H deprotonation followed by a concerted metalation-deprotonation (CMD) to form an iridacycle intermediate. acs.org

Insertion of ethyl acrylate.

N-protonation with the aid of acetic acid.

β-hydride elimination.

Reductive elimination to yield the final product.

Density Functional Theory (DFT) calculations support this mechanism, indicating that N-deprotonation occurs before the reversible C-H activation step, which is not the rate-determining step of the reaction. acs.org This is corroborated by H/D exchange experiments. acs.org Rhodium complexes have also been shown to catalyze the ortho-alkenylation of benzylamine derivatives. rsc.orgrsc.org

Cyclopalladation is a direct method for synthesizing cyclopalladated compounds through the intramolecular activation of a C-H bond by a palladium catalyst that is already coordinated to a heteroatom in the ligand. ub.edu For benzylamines, this typically involves the formation of a palladacycle intermediate.

The reaction of fluorinated benzylamines with Pd₃(OAc)₆ has been studied, revealing nonselective cyclopalladation in acetonitrile, leading to regioisomeric dinuclear palladium complexes. nih.govacs.org The consensus is that cyclopalladation often proceeds through mononuclear Pd(II) intermediates, although pathways involving dinuclear and trinuclear palladium clusters have also been evidenced. nih.govacs.org For instance, primary benzylamines are proposed to undergo cyclopalladation via a cooperative mechanism involving dinuclear Pd(II) species, where the initial metalation is the rate-limiting step. nih.gov

Optically active primary benzylamines, such as (R)-2-phenylglycine methyl ester and 1-phenylethylamine, have been successfully cyclopalladated using palladium(II) acetate (B1210297) to yield chloro-bridged dinuclear complexes. rsc.org These can be further reacted to form mononuclear cyclopalladated complexes. rsc.org Similarly, imines derived from α-amino acids can undergo cyclopalladation to form five- or six-membered exo-metallacycles. sci-hub.st

Reactions of Benzylamines with Carbon Dioxide and Basic Additives

The reaction of benzylamines with carbon dioxide, particularly in the presence of basic additives, leads to the formation of protected species that can influence subsequent chemical transformations.

Benzylamine reacts reversibly with carbon dioxide to form benzylcarbamic acid. acs.orgresearchgate.net In protophilic solvents with strong hydrogen bonding capabilities like DMSO and DMF, the carbamic acid is the exclusive product, stabilized by the solvent. mdpi.comresearchgate.net The formation of this adduct is a key principle behind using CO₂ as a temporary, in situ protecting group for amines. researchgate.netresearchgate.net

In the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile, the reaction becomes more complex. mdpi.comresearchgate.net Instead of just the expected DBU salt of the carbamate (B1207046) (amidinium benzylcarbamate), an additional species, the DBU salt of benzylbicarbamate, is also formed. researchgate.net This indicates the reaction can involve two molecules of CO₂ per amine, even with only one equivalent of base. mdpi.com The formation of these adducts effectively "protects" the amine functionality. acs.orgmdpi.comresearchgate.net

| Reactants | Solvent | Additive | Product(s) | Reference(s) |

| Benzylamine, CO₂ | DMSO / DMF | None | Benzylcarbamic acid | mdpi.comresearchgate.net |

| Benzylamine, CO₂ | Acetonitrile | DBU | Amidinium benzylcarbamate, Amidinium benzylbicarbamate | mdpi.comresearchgate.net |

| Benzylamine, CO₂ | Acetonitrile | None | Benzylcarbamic acid | acs.org |

The in situ protection of benzylamines by CO₂ can be exploited to achieve selectivity in competitive reactions. In a competitive acylation experiment involving an equimolar mixture of benzylamine and benzyl alcohol with isopropenyl acetate and DBU, the presence of CO₂ completely suppressed the acylation of the benzylamine. mdpi.com The amine was effectively protected, and only a slow acetylation of the alcohol was observed. mdpi.com

Intramolecular competitive acylation has also been studied using (4-aminomethyl)phenyl)methanol as a model substrate. mdpi.comresearchgate.net In the absence of CO₂, reaction with isopropenyl acetate and DBU resulted in a mixture of N-acylation and O-acylation products. mdpi.comresearchgate.net

| Conditions | N-Acylation (%) | O-Acylation (%) | Reference(s) |

| No CO₂, 1 eq. isopropenyl acetate, 1 eq. DBU | 60 | 40 | mdpi.comresearchgate.net |

| No CO₂, 1.7 eq. isopropenyl acetate, 1.2 eq. DBU | 100 | 70 | mdpi.comresearchgate.net |

These studies demonstrate that CO₂ can serve as a reversible and green protecting group for amines, enabling chemoselective acylations. mdpi.comresearchgate.net Other studies have also explored the selective acylation of amines, showing that in competitive benzoylation reactions, aliphatic primary amines are more readily acylated than aromatic primary amines like aniline (B41778) when benzylamine is present. clockss.org

Advanced Applications of Dibenzylamine Derivatives in Organic Synthesis

Application of the Dibenzyl Protective Group in Peptide and Pseudopeptide Synthesis

The protection of amine functionalities is a cornerstone of peptide chemistry. The dibenzyl (Bn₂) group serves as a robust and effective protective group for primary amines, particularly in the synthesis of specialized peptide structures.

Stereoselective Preparation of β-Lactam Pseudopeptides

The β-lactam ring is a core structural motif in many widely used antibiotics. researchgate.net The synthesis of β-lactam-containing pseudopeptides, which are dipeptide mimics, is a significant challenge in medicinal chemistry. mdpi.comnih.gov Research has shown that the choice of the N-protective group on amino acid precursors is critical for the success of cyclization reactions to form the desired 3-amino-azetidin-2-one ring. mdpi.comatamanchemicals.com

While common protective groups like Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) often lead to undesirable side products such as aziridines and dehydropeptides, the N-dibenzyl group has proven to be highly effective. mdpi.com The use of dibenzyl-protected serine-containing dipeptides in a Mitsunobu reaction facilitates the desired N1-C4 cyclization to form the β-lactam ring with high yield and stereoselectivity. researchgate.netmdpi.comnih.govgrafiati.comuni-lj.si This success is attributed to the steric bulk and electronic properties of the dibenzyl group, which favors the desired intramolecular cyclization pathway over competing elimination reactions. researchgate.netmdpi.com

For example, the cyclization of dibenzyl-protected serylphenylalanine dipeptides demonstrates the utility of this protective group, yielding the desired β-lactam products in high yields of 90-99%. mdpi.com This highlights the essential role of the dibenzyl group in advancing the synthesis of complex peptide mimetics. researchgate.netmdpi.com

| N-Protective Group | Reaction Outcome (Cyclization of Seryl Dipeptides) | Reference |

|---|---|---|

| Dibenzyl (Bn₂) | Successful formation of β-lactam pseudopeptides in high yield (e.g., 90-99%) via Mitsunobu reaction. | mdpi.com |

| Carboxybenzyl (Cbz) | Reaction resulted in a mixture of aziridine (B145994) and dehydropeptide. | mdpi.com |

| tert-Butyloxycarbonyl (Boc) | Reaction resulted in a mixture of aziridine and dehydropeptide. | mdpi.com |

| Phthalimide (Pht) | Essential for successful reaction in some reported methodologies. | mdpi.com |

Diastereoselective Reactions of N,N-Dibenzylamino Aldehydes

N,N-dibenzylamino aldehydes, which are readily prepared from natural α-amino acids, are highly valuable chiral building blocks in asymmetric synthesis. orgsyn.orgpsu.edunih.gov They participate in a variety of carbon-carbon bond-forming reactions with a high degree of diastereoselectivity. orgsyn.orgresearchgate.net This stereocontrol is generally governed by the Felkin-Anh model, where the sterically demanding N,N-dibenzylamino group directs the incoming nucleophile to the opposite face of the aldehyde, leading predominantly to the anti-diastereomer. orgsyn.orgscholaris.cacore.ac.ukorgsyn.org

This predictable stereoselectivity has been observed in numerous reactions, including:

Grignard-type reactions with reagents like RMgX and RLi. orgsyn.org

Aldol additions using lithium enolates, enolsilanes, or proline as a catalyst. orgsyn.orgscholaris.ca

Henry reactions (nitro-aldol) to form β-amino alcohols. scholaris.ca

Additions of sulfur ylides . orgsyn.org

The high diastereoselectivity, often exceeding 90-99%, demonstrates the power of the N,N-dibenzylamino group to control the formation of new stereocenters, making these aldehydes reliable intermediates for the synthesis of complex molecules with defined stereochemistry. orgsyn.orgorgsyn.org

| Reaction Type with N,N-Dibenzylamino Aldehyde | Typical Outcome | Stereochemical Model | Reference |

|---|---|---|---|

| Addition of Grignard Reagents (e.g., homoallylmagnesium bromide) | High selectivity for the Felkin-Anh (anti) product. | Felkin-Anh | orgsyn.orgresearchgate.net |

| Proline-Catalyzed Aldol Addition | Good yields and high selectivity for the anti-adduct. | Felkin-Anh | scholaris.ca |

| TBAF-Catalyzed Henry Reaction (with nitroalkanes) | High selectivity for the anti,anti-configuration. | Felkin-Anh | researchgate.net |

| Samarium Diiodide Initiated Barbier Reaction | Good yields with products following Felkin-Anh control. | Felkin-Anh | researchgate.net |

Synthesis of N-Benzylidene Benzylamines and Their Derivatization

N-benzylidene benzylamines are important functional molecules and intermediates in the synthesis of fine chemicals and pharmaceuticals, including anticancer and anti-inflammatory agents. sioc-journal.cn A novel and efficient method for the synthesis of N-benzylidene benzylamine (B48309) directly from dibenzylamine (B1670424) has been developed using electrochemical conditions. sioc-journal.cnresearchgate.net

This electrochemical approach avoids the need for harsh or toxic chemical oxidants, aligning with the principles of green chemistry. sioc-journal.cn The reaction is typically carried out at room temperature in an undivided cell using graphite (B72142) and platinum electrodes. In a representative procedure, dibenzylamine is electrolyzed in ethyl acetate (B1210297) with tetrabutylammonium (B224687) perchlorate (B79767) as the electrolyte, successfully producing N-benzylidene benzylamine with a gas chromatography (GC) yield as high as 96%. sioc-journal.cn

Furthermore, this electrochemical method allows for a "one-pot" tandem reaction sequence. sioc-journal.cn After the initial synthesis of the N-benzylidene benzylamine, subsequent derivatization reactions can be performed in the same reaction vessel, simplifying the synthetic process. This has been used to prepare a variety of derivatives with isolated yields of up to 86%. sioc-journal.cn The mild conditions, broad substrate tolerance, and insensitivity to air and moisture make this an efficient and economical strategy for preparing N-benzylidene benzylamine and its derivatives. sioc-journal.cn

Development of Nitrogen Heterocycles via Dibenzylamine Intermediates

Dibenzylamine serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. Its derivatives can be strategically employed to construct cyclic systems that are prevalent in natural products and pharmaceuticals. fengchengroup.com The dibenzylamino group can be used to direct reactions or can be introduced and later removed to unveil a primary or secondary amine for subsequent cyclization steps.

One notable application is in the Mannich reaction, where the condensation of an aldehyde, an amine (like dibenzylamine), and a carbonyl compound is used to form β-amino carbonyl compounds, which are versatile precursors for heterocycles. fengchengroup.com For instance, carbanions generated alpha to the nitrogen in N-nitroso or N-benzoyl derivatives of dibenzylamine can react with various electrophiles. A subsequent bromoalkylation and ring closure can provide a useful route for the synthesis of substituted nitrogen heterocycles.

Utility in Pharmaceutical Compound Development (as a synthetic intermediate)

The role of dibenzylamine as a synthetic intermediate is critical in the production of several important pharmaceutical compounds. atamanchemicals.comgoogle.comriverlandtrading.com Its derivatives are key building blocks that are incorporated into the final structure of active pharmaceutical ingredients (APIs).

Labetalol: 5-(N,N-Dibenzylamino)acetylsalicylamide is a crucial intermediate in the synthesis of Labetalol, an adrenergic receptor blocker used to treat high blood pressure. patsnap.comgoogle.comchemdad.com In the synthesis, dibenzylamine is reacted with a 5-haloacetyl salicylamide (B354443) derivative to form this key intermediate, which is then further elaborated to produce the final drug molecule. google.compatsnap.com

Eravacycline: In the total synthesis of Eravacycline, a fluorocycline antibiotic, a complex dibenzylamine-protected coupling partner is used. pharmtech.compharmtech.comchemicalbook.com Specifically, a benzyl-protected phenol (B47542) containing a fluorine atom and a dibenzylamine substituent serves as a key fragment. pharmtech.compharmtech.com This piece is coupled with another major fragment in a Michael-Dieckmann reaction sequence. The dibenzyl protecting groups are removed in a later hydrogenolysis step to reveal the required amino functionality in the final antibiotic structure. pharmtech.comchemicalbook.com

These examples underscore the strategic importance of dibenzylamine in constructing complex molecular frameworks required for therapeutic effect. sigmaaldrich.com

Role in Catalysis and Organocatalytic Systems

Dibenzylamine (B1670424) and Related Amines as Catalytic Components

Dibenzylamine is a prominent secondary amine catalyst used in organocatalysis. Its ability to reversibly form iminium ions with α,β-unsaturated aldehydes and ketones allows it to facilitate a variety of chemical transformations. This reactivity is central to its function in complex molecular machinery and specific organic reactions.

A remarkable application of dibenzylamine is as the catalytic engine in switchable acs.orgrotaxanes, which are mechanically interlocked molecules that function as molecular machines. acs.orgrsc.org These systems consist of a macrocycle (a ring) threaded onto an axle molecule that contains a dibenzylamine unit and at least one other recognition site (or "station"). rsc.org The position of the macrocycle on the axle can be controlled by an external stimulus, typically a change in pH. acs.org

In its basic or neutral form, the dibenzylamine unit is an active secondary amine catalyst. rsc.org Upon protonation with an acid, it becomes a dibenzylammonium ion, which is a better binding site for the crown ether-like macrocycle. nih.gov This causes the macrocycle to move and encapsulate the ammonium (B1175870) group, effectively blocking its access to substrates and "switching off" its catalytic activity. acs.orgrsc.org The process is reversible; adding a base deprotonates the ammonium, releasing the macrocycle to move to a different station and thereby "switching on" the dibenzylamine catalytic site again. rsc.org

This elegant mechanism allows for precise temporal control over chemical reactions. acs.org Some rotaxane designs incorporate two different catalytic sites, such as a dibenzylamine unit and a squaramide group, on the same thread. nih.govrsc.org By controlling the macrocycle's position with acid or base, one can selectively expose one catalytic site while concealing the other, enabling the system to switch between two distinct reaction pathways (e.g., iminium catalysis and hydrogen-bond catalysis). nih.govrsc.org

The catalytic prowess of dibenzylamine-based systems is clearly demonstrated in the aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction. rsc.org The dibenzylamine unit in switchable rotaxanes has been shown to effectively catalyze the Michael addition of thiols to α,β-unsaturated aldehydes like trans-cinnamaldehyde. acs.orgrsc.org The reaction proceeds only when the catalyst is in its "on" state (the neutral dibenzylamine form), with no product formation observed in the "off" state (the protonated ammonium form). rsc.org

Similarly, rotaxanes featuring both dibenzylamine and squaramide sites can be switched to selectively catalyze the Michael addition of a nucleophile to either an α,β-unsaturated aldehyde (via iminium catalysis by the amine) or a nitroalkene (via hydrogen-bond activation by the squaramide). rsc.org This demonstrates the ability to control which reactants in a mixture undergo a reaction based on the state of the catalyst. nih.govrsc.org

In the context of amidation, the direct formation of an amide bond from a carboxylic acid and an amine is a challenging but atom-economical process. royalsocietypublishing.orgmdpi.com While high temperatures can drive the reaction thermally, various catalysts have been developed to facilitate the transformation under milder conditions. mdpi.com Nickel(II) chloride, for instance, has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, a reaction class to which dibenzylamine belongs. royalsocietypublishing.orgfigshare.com Zirconium-based metal-organic frameworks (MOFs) also catalyze the amidation between phenylacetic acid and benzylamine. rsc.org The mechanism in organocatalysis often involves the amine catalyst activating the carbonyl compound. frontiersin.org

| Catalyst System | Reaction Type | Substrates | Key Finding | Citation |

| Switchable Rotaxane (Dibenzylamine unit) | Michael Addition | Aliphatic thiol, trans-cinnamaldehyde | Catalytic activity can be switched "on" and "off" by pH changes. | rsc.org |

| Dual-Site Rotaxane (Dibenzylamine/Squaramide) | Selective Michael Addition | 1,3-diphenylpropan-1,3-dione, crotonaldehyde, trans-β-nitrostyrene | Catalyst state determines which of two different Michael acceptors reacts. | nih.govrsc.org |

| NiCl₂ | Direct Amidation | Phenylacetic acid, Benzylamine | Effective catalysis for direct amide bond formation without a drying agent. | royalsocietypublishing.org |

| Zr-MOF (UiO-type) | Direct Amidation | Phenylacetic acid, Benzylamine | Nanoparticle MOFs act as heterogeneous catalysts for the reaction. | rsc.org |

Palladium-Catalyzed Reactions Involving Dibenzylamine

Dibenzylamine also serves as a critical component in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org For example, it is used as a starting material in the synthesis of the N₂Phos ligand, a highly effective ligand for Suzuki-Miyaura cross-couplings performed at parts-per-million (ppm) levels of palladium in water. rsc.org The dibenzylamino groups in the final ligand structure influence the electronic properties of the phosphine (B1218219), which in turn affects the activity of the palladium catalyst. rsc.org

In other contexts, dibenzylamine itself can be a product of palladium-catalyzed reactions. For example, the reductive amination of benzaldehyde (B42025) over palladium on carbon (Pd/C) catalysts can lead to the formation of dibenzylamine through the hydrogenation of an intermediate dibenzylimine. scite.ai Furthermore, palladium catalysts are used for allylic aminations with primary amines like benzylamine, a reaction class where secondary amines such as dibenzylamine could also be employed. acs.org

Cobalt-Catalyzed Hydrogenation Reactions (Contextualizing Benzylamine to Dibenzylamine)

Cobalt-based catalysts are an inexpensive and increasingly important alternative to precious metals for hydrogenation reactions. researchgate.net Research in this area provides valuable context for the potential transformations of dibenzylamine. Cobalt catalysts are effective for the hydrogenation of nitriles to produce primary amines, such as benzylamine. researchgate.net Atomically dispersed cobalt catalysts have been engineered to perform a tandem reaction involving hydrogenolysis and reductive amination to convert lignin (B12514952) model compounds into primary benzylamines with high yield and selectivity. nih.gov

More advanced cobalt complexes featuring ligands that can store and transfer hydrogen atoms have been developed for the hydrogenation of olefins under mild conditions (1 atm H₂, 23 °C). acs.orgchemrxiv.org These systems often operate through radical-based mechanisms, a departure from the classical two-electron pathways seen with noble metals. acs.org Some cobalt pincer complexes are also active in the acceptorless dehydrogenation of N-heterocycles and the dehydrogenative coupling of benzylamine. acs.orgthieme-connect.de While these studies focus on primary amines or other substrates, the fundamental principles of ligand design and mechanistic pathways are applicable to the hydrogenation or dehydrogenation of secondary amines like dibenzylamine.

Mechanistic Aspects of Dibenzylamine-Mediated Catalysis

The catalytic activity of dibenzylamine is rooted in its ability to act as a nucleophile and a base, enabling distinct mechanistic pathways.

In organocatalytic reactions like the Michael addition, dibenzylamine operates through covalent catalysis. The mechanism begins with the reaction between the secondary amine and an α,β-unsaturated aldehyde or ketone to form a nucleophilic enamine intermediate or, more commonly for activation, a cationic iminium ion . nih.govunl.pt This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) than the parent carbonyl compound, making it more susceptible to nucleophilic attack. nih.gov After the nucleophile adds to the β-position, the intermediate is hydrolyzed to release the product and regenerate the dibenzylamine catalyst, completing the catalytic cycle. rsc.orgmanchester.ac.uk This iminium-enamine cycle is the cornerstone of how dibenzylamine-based rotaxanes catalyze various transformations, including tandem reactions. acs.orgrsc.org

In metal-catalyzed reactions, the role of dibenzylamine is different. When used as a building block for ligands, such as in the N₂Phos ligand for palladium catalysis, its nitrogen atoms act as electron-donating groups that influence the electronic density at the metal center. rsc.org This modulation of the catalyst's electronic properties is crucial for its efficiency in steps like oxidative addition and reductive elimination during cross-coupling cycles. rsc.org In reactions where dibenzylamine is a substrate, such as electrochemical oxidation, it can be converted to an imine through a radical-based pathway or direct electron transfer at an electrode. rsc.orgsioc-journal.cn

Coordination Chemistry and Metal Complex Formation

Ligand Properties of Dibenzylamine (B1670424) and its Derivatives

Dibenzylamine (N-benzyl-1-phenylmethanamine) is an organic compound classified as a secondary amine. hmdb.ca Its structure features a central nitrogen atom bonded to two benzyl (B1604629) groups. This nitrogen atom possesses a lone pair of electrons, which can be donated to a metal center, allowing dibenzylamine to function as a Lewis base and a monodentate ligand. The two bulky benzyl groups exert significant steric hindrance around the coordination site, which influences the geometry and stability of the resulting metal complexes.

Derivatives of dibenzylamine can be designed to act as multidentate ligands, enhancing the stability and modifying the properties of the metal complexes. For example, incorporating phosphino (B1201336) groups, such as in {2-(diphenylphosphino)ethyl}benzylamine, creates bidentate P,N-ligands that can chelate to a metal ion. ias.ac.in Similarly, introducing other donor groups like benzimidazoles can lead to tridentate ligands, such as bis(N-methylbenzimidazol-2-ylmethyl)benzylamine, which can form stable octahedral complexes. tandfonline.com The ability to functionalize the dibenzylamine scaffold allows for the tuning of electronic and steric properties, making it a valuable platform for designing ligands for specific applications in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving dibenzylamine and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization of the resulting complexes is performed using a variety of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. ias.ac.inbohrium.comisca.me

Palladium complexes with aromatic amines, including dibenzylamine, are of significant interest. A common synthetic route involves the reaction of an amine with a palladium(II) precursor, such as palladium(II) acetate (B1210297) or bis(tert-butyl isocyanide)palladium(II) dichloride. mdpi.comacs.org

A key reaction in the coordination chemistry of dibenzylamine with palladium is orthopalladation, or cyclopalladation. This intramolecular reaction involves the activation of a C-H bond on one of the aromatic rings in the ortho position, leading to the formation of a stable five-membered palladacycle. acs.orgub.edu For instance, refluxing dibenzylamine with palladium(II) acetate in acetone (B3395972) yields the orthometalated dimeric complex [Pd{C₆H₄(CH₂NHCH₂Ph)-2}(μ-OAc)]₂. acs.org This dimer can be further reacted with neutral ligands like triphenylphosphine (B44618) or dibenzylamine itself to form monomeric complexes. acs.org The synthesis of acyclic diaminocarbene (ADC) palladium(II) complexes can also be achieved by reacting dibenzylamine with PdCl₂(CNBuᵗ)₂ in THF. mdpi.com

These palladium complexes are typically characterized by IR, ¹H NMR, and X-ray diffraction. mdpi.comacs.org For example, the formation of palladium bis(amine) complexes from the reaction of palladium mono(amine) complexes with excess benzylamine (B48309) has been studied, showing a reversible displacement of phosphine (B1218219) ligands. acs.org

Zinc(II) and copper(I) are d¹⁰ metal ions that readily form coordination polymers with diverse structures and interesting properties, such as luminescence. researchgate.netrsc.org While simple dibenzylamine is not typically used to form extensive polymers due to its monodentate nature, its derivatives featuring multiple donor sites are effective linkers.

For example, ligands like bis-1,4-(di-4-pyridylaminomethyl)benzene (bpab), which contains secondary amine functionalities similar to dibenzylamine but with terminal pyridyl donors, react with zinc(II) and copper(I) salts to form two-dimensional (2-D) coordination polymers. researchgate.net The reaction of bpab with zinc(II) acetate or zinc(II) nitrate (B79036) yields polymers with distorted tetrahedral and trigonal bipyramidal geometries around the zinc centers, respectively. researchgate.net With copper(I) iodide, bpab forms a 2-D network featuring a Cu₂I₂ rhomboidal core where the copper(I) ions adopt a tetrahedral geometry. researchgate.netmdpi.com

The synthesis of these polymers is often achieved under solvothermal conditions. acs.org The resulting structures are highly dependent on the specific ligand, the metal salt and its counter-ions, and the reaction conditions. rsc.orgresearchgate.net Characterization relies heavily on single-crystal X-ray diffraction to elucidate the complex network structures.

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically exhibit high coordination numbers (8-12). To form stable complexes, they require multidentate ligands that can encapsulate the large metal ion. Dibenzylamine itself is not suitable, but the dibenzylamino group is a valuable component in more complex, polydentate ligands designed for lanthanide coordination. core.ac.ukrsc.org

An example is the ligand H₄do3apᴰᴮᴬᵐ, a DOTA-analogue that incorporates a (dibenzylamino)methylphosphinate arm. rsc.org This ligand forms stable, octadentate complexes with a range of lanthanide(III) ions. The synthesis involves reacting the ligand with the respective lanthanide salt. rsc.org Another example involves a derivative of diethylenetriaminepentaacetic acid (DTPA) that includes a dibenzylamino moiety attached to a phosphorus group (H₅L³), which also forms stable complexes with lanthanides. core.ac.uk Benzylamine-bridged bis(phenolato) ligands have also been used to synthesize lanthanide complexes that are active as polymerization initiators. ciac.jl.cn

These complexes are characterized by methods such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the coordination environment of the lanthanide ion. core.ac.ukrsc.orgnih.gov

Structural Characterization of Coordination Complexes (e.g., via X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for the structural characterization of coordination complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. jhu.eduekb.eg

Palladium Complexes : Orthopalladated dibenzylamine complexes typically exhibit a square-planar geometry around the Pd(II) center, which is characteristic for d⁸ metal ions. ias.ac.inub.edu X-ray analysis of [Pd{C₆H₄(CH₂NHCH₂Ph)-2}Br{NH(CH₂Ph)₂}] confirmed the structure and the formation of the five-membered ring resulting from C-H activation. acs.org The structure of an acyclic diaminocarbene palladium(II) complex derived from benzylamine also confirmed a square-planar coordination. mdpi.com

Zinc(II) and Copper(I) Complexes : In coordination polymers, Zn(II) commonly adopts a distorted tetrahedral geometry. researchgate.net For example, in [Zn(bpba)₂(NO₃)₂]n (where bpba is bis(4-pyridyl)benzylamine), the zinc ion is tetra-coordinated. researchgate.net Copper(I) complexes with P,N-ligands derived from benzylamine show a central {Cu₂I₂} rhomboid core, with each copper atom having a tetrahedral coordination environment. mdpi.com The Cu-N and Cu-P bond lengths are within expected ranges. mdpi.com

Investigation of Luminescence Properties in Metal-Dibenzylamine Complexes

The incorporation of metal ions into organic ligand frameworks can lead to materials with interesting photophysical properties, including luminescence. nih.gov The emission characteristics are highly dependent on the nature of the metal ion and the ligand structure.

Zinc(II) and Copper(I) Complexes : Coordination polymers of d¹⁰ metals like Zn(II) and Cu(I) are widely studied for their luminescence. mdpi.comacs.org In complexes with dibenzylamine-related ligands like bpab and tpmd, the emission is strongly influenced by the metal ion. researchgate.net The Zn(II) complexes show strong blue-shifted emissions compared to the free ligand, while the Cu(I) complexes exhibit significant red-shifted emissions. researchgate.net This highlights the critical role of the metal center in tuning the luminescent properties of coordination polymers.

Lanthanide Complexes : Lanthanide ions are famous for their sharp, line-like emission bands, which arise from f-f electronic transitions. However, these transitions are often weak. The "antenna effect" is a common strategy to enhance their luminescence, where a coordinated organic ligand absorbs light efficiently and then transfers the energy to the lanthanide ion. researchgate.net Dibenzylamino-substituted ligands can act as such antennas. core.ac.ukresearchgate.net The efficiency of this energy transfer, and thus the luminescence intensity of the complex, depends on the relative energy levels of the ligand's triplet state and the metal's resonance levels. researchgate.net

Other Metal Complexes : Luminescence is not limited to zinc, copper, and lanthanide complexes. Gold(III) complexes encapsulated in metal-organic frameworks can display strong phosphorescence with long lifetimes, and these materials can catalyze photochemical reactions involving dibenzylamine. rsc.org Thorium(IV) imido complexes have also been shown to exhibit strong ligand-based luminescence. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. globalresearchonline.net In the context of dibenzylamine (B1670424) and related compounds, DFT calculations are instrumental in elucidating complex reaction mechanisms. mdpi.com For instance, studies on the iridium-catalyzed ortho C-H alkenylation of benzylamines with ethyl acrylate (B77674) have used DFT to map out the entire catalytic cycle. nih.govacs.org This mechanism involves several key steps: N-deprotonation, C–H activation, the insertion of ethyl acrylate, N-protonation with the assistance of acetic acid, β-H elimination, and reductive elimination processes. nih.govacs.org

DFT calculations help in understanding the chemical reactivity of molecules by analyzing parameters derived from frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). globalresearchonline.net The energies of these orbitals and their gap (ΔE) are crucial indicators of a molecule's chemical reactivity. globalresearchonline.net Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify specific reaction sites within a molecule. researchgate.net These computational approaches have been successfully applied to rationalize reaction mechanisms in terms of favorable nucleophilic–electrophilic interactions. globalresearchonline.net

A significant application of DFT in studying reaction mechanisms is the calculation of energetic barriers (activation energies) and the characterization of transition states. youtube.com This information is crucial for determining the feasibility and rate-determining steps of a chemical reaction. researchgate.net For example, in the iridium-catalyzed alkenylation of benzylamine (B48309), DFT calculations revealed that certain potential pathways have extremely high energy barriers, making them kinetically unfavorable. nih.govacs.org One proposed N-C bond formation via direct reductive elimination was found to have an energy barrier of 70.5 kcal/mol, while another pathway involving reductive elimination had a calculated barrier of 43.1 kcal/mol, effectively ruling them out as viable routes. nih.govacs.org

The selection of an appropriate density functional is critical for accurately calculating these energy barriers. chemrxiv.org Studies comparing various functionals have shown that non-empirical hybrid functionals like PBE0 and double-hybrid PBE0-DH tend to provide the most accurate energy barriers relative to experimental data for reactions in solution. chemrxiv.org Time-dependent DFT (TD-DFT) can also be used to calculate free-energy barriers for photochemical reactions in excited states. diva-portal.org

Table 1: Calculated Energetic Barriers for Postulated Steps in Benzylamine Reactions

| Reaction Pathway Step | System | Calculated Energy Barrier (kcal/mol) | Conclusion |

| N-C Reductive Elimination | Iridium-Catalyzed Benzylamine Alkenylation | 70.5 | Kinetically difficult to occur nih.govacs.org |

| Dissociation/Reductive Elimination | Iridium-Catalyzed Benzylamine Alkenylation | 43.1 | Ruled out as a viable pathway nih.govacs.org |

| N-H Deprotonation | Iridium-Catalyzed Benzylamine Alkenylation | 18.6 | A feasible initial step in the catalytic cycle acs.org |

Solvents can significantly influence the course and selectivity of a reaction. rwth-aachen.de Computational models, often using a Solvation Model based on Density (SMD), can account for these effects. researchgate.net DFT studies have shown that the products of the reaction between benzylamines and carbon dioxide are highly dependent on the solvent. mdpi.com In protophilic solvents like DMSO and DMF, the reaction exclusively yields carbamic acid, as the strong hydrogen-bonding properties of these solvents stabilize the product. mdpi.com In contrast, in aprotic solvents like acetonitrile, the reaction leads to the precipitation of benzylammonium benzylcarbamate. mdpi.com

Computational investigations into other reactions have further highlighted the role of the solvent. In the Diels-Alder reaction of furan (B31954) with maleic anhydride, DFT calculations showed that including solvent effects (e.g., in acetonitrile) reverses the kinetic preference from the endo-isomer (favored in the gas phase) to the exo-isomer. researchgate.net Similarly, for hydrogen abstraction reactions involving allyl-type monomers and a benzoyl radical, DFT studies explored the influence of different solvents like methanol (B129727), water, and DMSO on the reaction kinetics and thermodynamics. nih.gov These studies demonstrate that computational modeling of solvent effects is essential for accurately predicting reaction outcomes.

DFT calculations are invaluable for identifying and characterizing transient intermediates that may not be observable experimentally. mdpi.com By mapping the potential energy surface, researchers can elucidate the complete sequence of a reaction. In the iridium-catalyzed alkenylation of benzylamine, DFT studies identified a series of intermediates designated as IM1, IM3, IM5, etc., each corresponding to a specific stage in the catalytic cycle. acs.org

The elucidated sequence for this reaction is as follows:

N-H Deprotonation and C-H Activation : The active catalyst interacts with the benzylamine to form an N-coordinated intermediate (IM1). This undergoes N-H deprotonation to give IM3, which then proceeds through structural isomerization to IM5 after C-H activation. nih.govacs.org

Migratory Insertion : Ethyl acrylate inserts into the Ir-C bond of an intermediate to form a seven-membered ring intermediate. nih.gov

N-Protonation and Reductive Elimination : The cycle concludes with N-protonation assisted by acetic acid, followed by β-H elimination and reductive elimination to release the product and regenerate the catalyst. nih.govacs.org

This detailed step-by-step analysis, made possible by DFT, clarifies the precise role of the catalyst and reactants at each stage and confirms that the C-H activation step is reversible and not rate-determining. nih.govacs.org

Conformational Analysis of Dibenzylamine and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are frequently used to determine the most stable conformers of a molecule. For derivatives containing flexible benzyl (B1604629) groups, such as dibenzylamine, this analysis is crucial for understanding their structure and reactivity. mdpi.com

A common computational approach involves performing a molecular geometry scan, where a specific dihedral angle is systematically varied and the total energy is calculated at each step. mdpi.com For example, in a study of benzothiazole (B30560) derivatives containing a phenyl ring, conformational analysis was carried out by rotating the dihedral angle between the benzothiazole and phenyl rings in 30° increments. mdpi.com This process identified the most energetically stable conformers. mdpi.com For dibenzylamine derivatives, similar scans of the C-N-C-C and C-C-N-C dihedral angles would reveal the preferred spatial arrangement of the benzyl groups. Experimental techniques like NMR spectroscopy, including NOESY experiments, can complement these computational studies by providing evidence for predominant conformers stabilized by specific intramolecular interactions, such as electrostatic interactions between different parts of the molecule. nih.gov

Modeling of Dibenzylamine Reactions with Atmospheric Radicals

The reactions of organic compounds with atmospheric radicals, such as the hydroxyl radical (•OH), are of significant interest in atmospheric chemistry. usu.edursc.org Computational modeling can provide insights into the mechanisms and kinetics of these reactions. While specific studies on dibenzylamine acetate (B1210297) are scarce, research on related molecules provides a framework for understanding its potential atmospheric reactions.

Computational Predictions of Molecular Interactions in Catalytic Systems

Computational methods are becoming an indispensable tool for designing new catalysts and optimizing existing catalytic systems. nih.govmdpi.comresearchgate.net By modeling the interactions between a substrate, such as dibenzylamine, and a catalyst, researchers can gain a detailed understanding of the catalytic mechanism and the factors controlling activity and selectivity. researchgate.netmdpi.com

In reactions involving metal catalysts, DFT can be used to model the coordination of the substrate to the metal center. nih.gov For instance, in the palladium-catalyzed acetoxylation of benzylamines, computational studies can clarify the role of directing groups and the influence of additives on the energy barriers of key steps like reductive elimination. researchgate.net

Joint experimental and computational studies on the cyclometallation of dimethylbenzylamine with iridium complexes have shown that acetate can play a crucial role in C-H bond activation. le.ac.uk DFT calculations revealed that the C-H bond cleavage occurs via an 'ambiphilic metal-ligand activation' (AMLA) mechanism, where a base assists in the proton abstraction. le.ac.uk The efficiency of this process is governed by the coordination strength of the base. le.ac.uk Such computational insights are vital for predicting how the dibenzylamine scaffold would interact within a catalytic system and for rationally designing more efficient catalytic processes. nih.gov

Analytical Chemistry Methodologies Utilizing the Dibenzylamine Moiety

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and mass spectrometric properties of analytes. academicjournals.org This process can enhance separation, increase ionization efficiency, and enable specific fragmentation patterns for tandem mass spectrometry (MS/MS), leading to greater sensitivity and specificity. academicjournals.org Dibenzylamine (B1670424) is employed as a derivatizing agent to improve the detectability of various molecules.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for analyzing trace amounts of carbohydrates in biological samples. researchgate.net However, the poor ionization efficiency of carbohydrates under typical electrospray ionization (ESI) conditions often necessitates chemical derivatization. researchgate.net

A pre-column derivatization method using dibenzylamine has been developed for the analysis of saccharides such as glucose, xylose, ribose, galactose, maltose, and maltotriose (B133400) by LC-MS/MS. researchgate.net In this method, aldosaccharide compounds are labeled with dibenzylamine by heating them together, typically at 75°C for 3 hours. researchgate.net This derivatization enhances the ionization efficiency, allowing for sensitive detection in positive ion mode. researchgate.net The resulting derivatized saccharides can be separated on a C18 column and identified using an electrospray ionization mass spectrometer. researchgate.net This technique has demonstrated excellent sensitivity, with limits of detection (LOD) and quantitation (LOQ) in the low nanogram per milliliter range. researchgate.net The method has been successfully applied to determine aldosaccharides in fermented corn stalk samples. researchgate.net

Table 1: Performance of Dibenzylamine Derivatization for Saccharide Analysis by LC-MS/MS researchgate.net

| Analyte | Limit of Detection (ng/mL) | Limit of Quantitation (ng/mL) | Correlation Coefficient (R²) |

|---|---|---|---|

| Glucose | 0.1 | 0.35 | > 0.9903 |

| Xylose | 0.1 | 0.35 | > 0.9903 |

| Ribose | 7 | 20 | > 0.9903 |

| Galactose | 0.1 | 0.35 | > 0.9903 |

| Maltose | 0.5 | 1.5 | > 0.9903 |

This table summarizes the analytical performance of the dibenzylamine pre-column derivatization method for various saccharides.

Internal standards are crucial in quantitative chromatography for improving the precision and accuracy of results by correcting for variations during sample preparation and analysis. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. scioninstruments.com

In the context of dibenzylamine derivatization for saccharide analysis, a dibenzylamine-derived product of 3-O-methyl-D-glucopyranose has been used as an internal standard. researchgate.net This allows for accurate quantitation of the derivatized aldosaccharides. researchgate.net Similarly, in the analysis of other compounds, a structurally similar molecule can be chosen as an internal standard. For instance, when determining tyramine (B21549) in food samples, benzylamine (B48309) has been successfully used as an internal standard after derivatization with dansyl chloride. researchgate.net The use of an internal standard like benzylamine, which has a similar chemical structure to the analyte, helps to ensure the sensitivity and reliability of the method. researchgate.net

Application in Chromatography (e.g., Gas Chromatography as a Stationary Phase)

Gas chromatography (GC) is a powerful separation technique for volatile compounds. libretexts.org The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. ccsknowledge.com The choice of stationary phase is critical as it dictates the selectivity of the separation. iastate.edu

Dibenzylamine can be utilized as a component of the stationary phase in gas chromatography. atamanchemicals.com Its properties can be tuned for specific applications, such as the separation of complex mixtures. iastate.eduatamanchemicals.com While traditional stationary phases like polydimethylsiloxane (B3030410) are common, ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as novel stationary phases due to their unique selectivity. iastate.edu Amines, including dibenzylamine, can be used to deactivate the support material in packed GC columns, which is particularly important for analyzing active analytes like other amines that might otherwise adsorb to the column and cause poor peak shapes. labrulez.com

Role in Radioanalytical Chemistry and Separation Techniques

Dibenzylamine plays a role in the separation and extraction of metal ions in radioanalytical chemistry. atamanchemicals.comakjournals.com Solvent extraction is a key technique for separating and purifying elements, including radioactive ones. akjournals.comresearchgate.net

Studies have shown that a mixture of thenoyltrifluoroacetone (HTTA) and dibenzylamine (DBA) in chloroform (B151607) can be used for the synergic extraction of divalent metal ions like iron, cobalt, copper, and zinc. akjournals.com The presence of dibenzylamine significantly enhances the extraction of these cations by forming an extractable adduct, M(TTA)₂·DBA. akjournals.com This synergistic effect demonstrates the utility of dibenzylamine in separation processes relevant to radioanalytical chemistry. akjournals.com Dibenzylamine is also mentioned as being used in some separation techniques and studies in radioanalytical chemistry more broadly. atamanchemicals.com

Wet Chemical Analysis and Laboratory Reagent Applications

Dibenzylamine serves as a general laboratory reagent in various wet chemical analysis procedures. atamanchemicals.com It is used in calibration, qualification, and validation processes in analytical laboratories. atamanchemicals.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dibenzylamine acetate (B1210297) |

| Dibenzylamine |

| Glucose |

| Xylose |

| Ribose |

| Galactose |

| Maltose |

| Maltotriose |

| 3-O-methyl-D-glucopyranose |

| Benzylamine |

| Dansyl chloride |

| Thenoyltrifluoroacetone |

| Iron |

| Cobalt |

| Copper |

| Zinc |

Research on Dibenzylamine Derivatives and Structural Analogs

Synthesis and Characterization of Substituted Dibenzylamine (B1670424) Derivatives

The synthesis of substituted dibenzylamine derivatives is achieved through a variety of chemical reactions, allowing for the introduction of diverse functional groups. A method has been developed for introducing substituents at the alpha position (α) to the nitrogen atom of dibenzylamine. This involves treating a nitroso or benzoyl derivative of dibenzylamine with lithium diisopropylamide to generate a carbanion, which then reacts with alkyl halides or carbonyl compounds to yield α-substituted products. cdnsciencepub.com Another approach involves the ruthenium-catalyzed coupling of benzonitriles with benzylic alcohols, which yields different substituted dibenzylamines. ionike.com

Base-induced reactions of N-substituted dibenzylamine N-oxides with n-butyl-lithium have been shown to produce cis-2,3-diphenylaziridines in moderate yields. rsc.orgrsc.org Furthermore, phosphorylated dibenzylamine derivatives can be synthesized through the reaction of diphenylphosphane oxide with carbinolamines, which are formed from the condensation of 4-methoxy-N-methylbenzylamine and various benzaldehydes. researchgate.net An electrochemical method for synthesizing N-benzylidene benzylamine (B48309) from dibenzylamine has also been reported, achieving yields as high as 96%. sioc-journal.cnresearchgate.net This electrochemical approach is noted for its mild conditions and lack of need for redox agents. sioc-journal.cn

A catalyst- and additive-free method has also been developed for the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. beilstein-journals.org However, this method was not successful with secondary amines like dibenzylamine. beilstein-journals.org

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose. For instance, the successful formation of novel benzylamine derivatives with anti-tuberculosis activity was confirmed using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and melting point analysis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com In the characterization of novel benzothiazole (B30560) derivatives, techniques such as Fourier Transform Infrared Spectroscopy (FTIR), ¹H-NMR, ¹³C-NMR, and HRMS were utilized, with purity confirmed by High-Performance Liquid Chromatography (HPLC). tandfonline.com

Table 1: Selected Synthesized Dibenzylamine Derivatives and Characterization Data

| Compound Name | Synthesis Method | Key Characterization Data | Reference |

|---|---|---|---|

| 5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamine | Treatment of 5-bromo-3-ethoxysalicylaldehyde with benzylamine | ¹H NMR, ¹³C NMR, HRMS, FTIR, m.p. 87-89 °C | openmedicinalchemistryjournal.com |

| 3-Ethoxy-2-hydroxy-5-iodo-N-(benzyl)benzylamine | Treatment of 5-iodo-3-ethoxysalicylaldehyde with benzylamine | ¹H NMR, ¹³C NMR, HRMS, FTIR, m.p. 71-72 °C | openmedicinalchemistryjournal.com |

| 2-((Benzo[d]thiazol-2-yl-thio)-N-(4-fluorophenyl)-N-(4-nitrobenzyl)acetamide | Multi-step synthesis involving N-(4-nitrobenzyl)-4-fluoroaniline | ¹H NMR, ¹³C NMR, FTIR, HPLC purity 98.8%, m.p. 149–151 °C | tandfonline.com |

| cis-2,3-diphenylaziridines | Base-induced reaction of N-substituted dibenzylamine N-oxides with n-butyl-lithium | ¹H NMR, m/e | rsc.org |

Exploration of Novel Dibenzylamine Compounds for Specific Research Goals

The synthesis of novel dibenzylamine compounds is often targeted toward specific biological or material science objectives. A significant area of research is in medicinal chemistry, where derivatives are designed as potential therapeutic agents.

For example, a series of 4′-hydroxy-3′-dibenzylaminomethyl chalcones were synthesized by reacting 4′-hydroxychalcones with paraformaldehyde and dibenzylamine. jst.go.jpresearchgate.net The cytotoxic activities of these novel Mannich bases were evaluated against the PC-3 androgen-independent prostate cancer cell line. jst.go.jp

In the search for new antibacterial agents, novel benzylamine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A total of 36 compounds were synthesized and tested against the Mtb H37RV strain, with most showing activity. openmedicinalchemistryjournal.com

Other research has focused on enzyme inhibition. Novel 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives were designed and synthesized as potential monoamine oxidase (MAO) inhibitors. tandfonline.com Compound 4h from this series was identified as the most active derivative against both MAO-A and MAO-B enzymes. tandfonline.com Similarly, new benzylamine derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II, with some compounds showing effective inhibition. tandfonline.com

Beyond medicinal applications, dibenzylamine derivatives are explored for other purposes. Dibenzylamine itself is a versatile intermediate in the chemical industry, used in the synthesis of rubber accelerators, dye stabilizers, and agrochemicals. fengchengroup.com Its derivatives are also used as corrosion inhibitors and in gas treatment processes. riverlandtrading.com

Table 2: Research Goals and Corresponding Novel Dibenzylamine Compounds

| Research Goal | Novel Compound Class/Example | Key Finding | Reference |

|---|---|---|---|

| Anticancer Agents | 4′-hydroxy-3′-dibenzylaminomethyl chalcones | Compound 7a showed cytotoxic activity (IC₅₀: 19.85 µM) against PC-3 cell lines. | jst.go.jpresearchgate.net |

| Anti-tuberculosis Agents | 5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamine | Showed activity against Mycobacterium tuberculosis H37RV strain. | openmedicinalchemistryjournal.com |

| Monoamine Oxidase (MAO) Inhibition | 2-(Benzothiazol-2-ylsulfanyl)-N-(4-methoxybenzyl)-N-(4-methoxyphenyl)acetamide (4h ) | Most active derivative with IC₅₀ values of 17.00 µM (MAO-A) and 2.95 µM (MAO-B). | tandfonline.com |

Structural Modification and its Influence on Reactivity and Application (e.g., in coordination chemistry)

Modifying the structure of dibenzylamine and its analogs has a profound influence on their reactivity and potential applications, particularly in the field of coordination chemistry. The introduction of different substituents can alter steric and electronic properties, which in turn dictates how the molecule interacts with other chemical species, including metal ions.

The influence of substituents on reactivity is evident in studies of monoamine oxidase B (MAO-B). Research on para- and meta-substituted benzylamine analogues showed that the nature and position of the substituent affect binding affinity and the rate of enzyme reduction. nih.gov For example, para-substitution showed the binding site to be hydrophobic with steric constraints, while meta-substitution also indicated steric constraints around the bound substrate. nih.gov

In coordination chemistry, dibenzylamine and its derivatives serve as versatile ligands for forming metal complexes. A study on the synthesis of dibenzyldithiocarbamate (B1202937) ligands from dibenzylamine derivatives and their subsequent coordination with copper(II) and nickel(II) highlights this application. researchgate.net These studies demonstrate how dibenzylamine-based ligands can be used to create new coordination compounds. researchgate.net

The N-methylated derivatives of benzylamine have been used to create a series of chlorocadmate(II) and chlorocuprate(II) complexes. tandfonline.com The structural diversity of the resulting inorganic–organic hybrid architectures, which ranged from layers to chains to mononuclear species, was directly influenced by the degree of N-methylation on the benzylamine cation. tandfonline.com This demonstrates how subtle structural modifications of the amine can control the final structure of the metal-organic framework.

Furthermore, lanthanide complexes have been derivatized by reacting them with benzylamine. academie-sciences.fr This post-synthesis modification allows for the tuning of the properties of the lanthanide-containing materials, for example, to make them suitable for deposition on surfaces like graphene. academie-sciences.fr The ability to modify the ligand shell without disrupting the primary coordination sphere is a significant advantage in designing functional molecular materials. academie-sciences.fr

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Dibenzylamine (B1670424) Acetate (B1210297) Chemistry

Dibenzylamine acetate is the salt formed from the acid-base reaction between dibenzylamine, a secondary amine, and acetic acid. The current academic understanding of this compound is largely built upon the well-established chemistry of its constituent parts: the dibenzylammonium cation and the acetate anion.

Dibenzylamine itself is a versatile organic intermediate. chemicalbook.com Its core structure, featuring a secondary amine flanked by two benzyl (B1604629) groups, allows it to participate in a variety of chemical transformations. It is known to be a substrate in palladium-catalyzed C-N coupling reactions and is used as a precursor for synthesizing amides and other derivatives. wikipedia.orgcdnsciencepub.com The nitrogen atom can be nitrosated, and the α-carbon positions can be functionalized after forming carbanion intermediates. cdnsciencepub.com The formation of the dibenzylammonium cation, as would be present in this compound, is a straightforward protonation of the amine. This cation has been characterized in crystal structures of other salts, such as dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate, where it participates in extensive hydrogen bonding networks. nih.goviucr.org

The acetate anion is a simple carboxylate that functions as a weak base and a nucleophile. In the context of this compound, it is the counterion to the dibenzylammonium cation. The properties of the salt would be dictated by the ionic interaction between these two species. While specific studies on this compound are not extensively detailed in publicly available literature, its chemistry can be inferred from the behavior of similar ammonium (B1175870) acetate salts and the individual reactivities of dibenzylamine and acetic acid. For instance, the salt would be expected to be soluble in polar solvents and to dissociate into its constituent ions. The thermal decomposition would likely lead to the formation of N-acetyldibenzylamine and water.

Emerging Research Areas and Unexplored Reactivities

While the fundamental chemistry of dibenzylamine and acetate is understood, the specific properties and reactivities of this compound as a distinct chemical entity present several avenues for future research.

Catalysis: Dibenzylamine itself is used as an intermediate in the synthesis of palladium complexes and as a reagent in green chemistry approaches to forming triazoles. alkalisci.com The acetate salt could be explored as a bifunctional reagent or precursor in catalysis. The basicity of the acetate ion could be harnessed in base-mediated reactions where the dibenzylammonium cation might act as a phase-transfer catalyst or a templating agent. Its potential in promoting multicomponent reactions, similar to how ammonium acetate is used in the synthesis of imidazoles, warrants investigation. researchgate.net

Crystal Engineering and Polymorphism: The crystal structure of this compound has not been explicitly reported in the reviewed literature. A detailed crystallographic study could reveal the hydrogen bonding patterns and supramolecular assemblies. nih.goviucr.org Investigating the potential for polymorphism—the ability to exist in multiple crystalline forms—could be significant for materials science, as different polymorphs can exhibit distinct physical properties.

Electrochemical Synthesis: Recent research has demonstrated the synthesis of N-benzylidene benzylamine (B48309) from dibenzylamine using electrochemical methods. sioc-journal.cn The use of this compound as a starting material or electrolyte in such electrochemical transformations is an unexplored area. The acetate ion could influence the reaction pathway, selectivity, and efficiency.

Reaction Mechanisms: The reaction of dibenzylamine with various reagents is an active area of study. cdnsciencepub.com Using this compound could offer a different reaction profile compared to using dibenzylamine with a separate base. For example, in substitution reactions, the acetate ion could act as an in-situ base or a competing nucleophile, leading to potentially novel reactivity or selectivity.